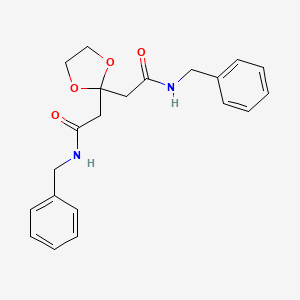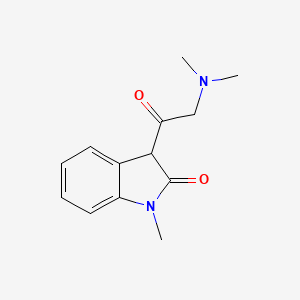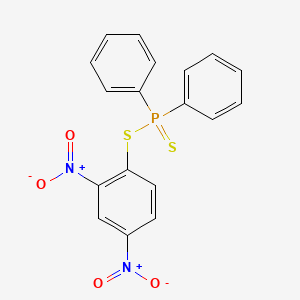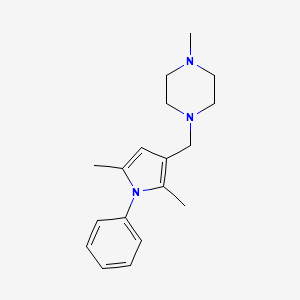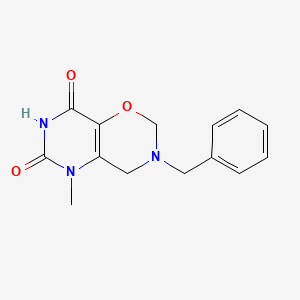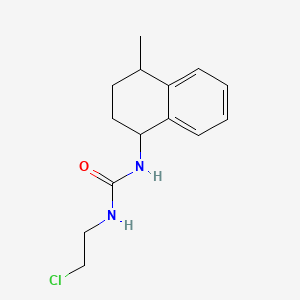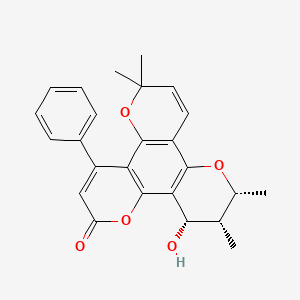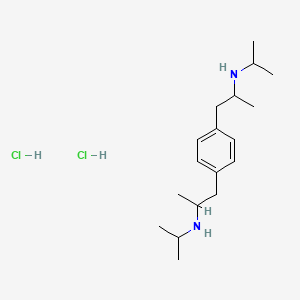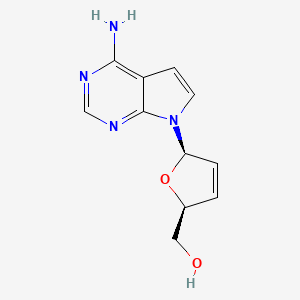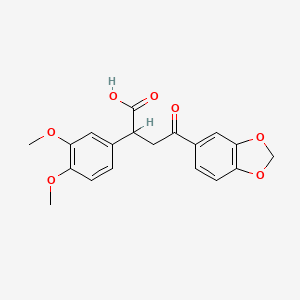![molecular formula C13H14N2O7Sb2 B12805427 1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea CAS No. 5439-95-2](/img/structure/B12805427.png)
1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 15408 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in specific chemical reactions and its utility in research and industrial processes.
Métodos De Preparación
The synthesis of NSC 15408 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:
Step 1: Initial formation of the core structure through a series of organic reactions.
Step 2: Introduction of functional groups under controlled conditions.
Step 3: Purification and isolation of the final product using techniques such as crystallization or chromatography.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions to ensure high yield and purity, and implementing cost-effective purification processes.
Análisis De Reacciones Químicas
NSC 15408 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
NSC 15408 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes or cellular pathways.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development.
Industry: Utilized in various industrial processes, such as the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism by which NSC 15408 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins within a biological system. The pathways involved can vary depending on the context of its use, but typically involve binding to the target molecule and altering its activity or function.
Comparación Con Compuestos Similares
NSC 15408 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar structure but differing in its reactivity and applications.
Compound B: Shares some functional groups with NSC 15408 but has different biological effects.
Compound C: Used in similar industrial processes but with variations in its chemical properties.
The uniqueness of NSC 15408 lies in its specific combination of functional groups and its resulting properties, which make it suitable for a wide range of applications.
Propiedades
Número CAS |
5439-95-2 |
|---|---|
Fórmula molecular |
C13H14N2O7Sb2 |
Peso molecular |
553.78 g/mol |
Nombre IUPAC |
[4-[(4-stibonophenyl)carbamoylamino]phenyl]stibonic acid |
InChI |
InChI=1S/C13H10N2O.4H2O.2O.2Sb/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12;;;;;;;;/h3-10H,(H2,14,15,16);4*1H2;;;;/q;;;;;;;2*+2/p-4 |
Clave InChI |
JJFAMBKQSNMEFH-UHFFFAOYSA-J |
SMILES canónico |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)[Sb](=O)(O)O)[Sb](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


